Ac-Ala-OH-d4

LC-MS Bioanalysis Quantitative Metabolomics Internal Standard Design

Ac-Ala-OH-d4 (CAS: 2230887-18-8) is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying N-acetyl-L-alanine. Its +4.02 Da D4 mass shift surpasses the critical 3–5 Da threshold, ensuring complete spectral separation from the endogenous analyte and eliminating isotopic interference in LC-MS/MS assays. Unlike unlabeled or D3 analogs, this D4 tracer reliably corrects for matrix effects and extraction losses, delivering the accuracy and reproducibility demanded by rigorous bioanalytical workflows. For prostate cancer biomarker research or metabolic tracing, this is the compliant, publication-grade choice.

Molecular Formula C5H9NO3
Molecular Weight 135.15 g/mol
Cat. No. B12400165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ala-OH-d4
Molecular FormulaC5H9NO3
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D
InChIKeyKTHDTJVBEPMMGL-MKHXCRIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Ala-OH-d4: A Critical Deuterated Internal Standard for Accurate LC-MS/MS Quantification of N-Acetyl-L-alanine in Metabolomics and Prostate Cancer Research


Ac-Ala-OH-d4 (N-Acetyl-L-alanine-2,3,3,3-d4, CAS: 2230887-18-8) is a stable, deuterium-labeled analog of the endogenous metabolite N-acetyl-L-alanine . Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) assays. The incorporation of four deuterium atoms (D4) yields a molecular weight of 135.15 g/mol, a critical +4.02 Da mass shift relative to the unlabeled analyte (MW 131.13) . This engineered mass difference is the cornerstone of its function, enabling precise differentiation and absolute quantification of the endogenous metabolite in complex biological matrices .

Why Unlabeled N-Acetyl-L-alanine or Lower D3 Isotopologues Cannot Substitute for Ac-Ala-OH-d4 in Regulated Bioanalysis


Substituting Ac-Ala-OH-d4 with unlabeled N-acetyl-L-alanine or lower-mass isotopologues like D3 introduces unacceptable analytical risk and violates best practices for LC-MS quantification. The unlabeled compound fails the fundamental requirement of an internal standard: it is indistinguishable from the endogenous analyte and thus cannot correct for matrix effects, extraction losses, or instrument variability . While a D3-labeled analog provides some mass difference, established guidelines and published data indicate that a mass shift of at least 3–5 Da is required for small molecules (<1000 Da) to prevent spectral overlap and ensure accurate quantification free from isotopic interference [1][2]. The D4 label of Ac-Ala-OH-d4 provides a quantifiable, regulatory-compliant mass difference that directly translates to superior analytical precision and reproducibility in rigorous bioanalytical workflows.

Quantitative Differentiation of Ac-Ala-OH-d4: A Direct Comparison of Key Performance Metrics Against Closest Analogs


Superior Mass Shift for Unambiguous MS Detection: Ac-Ala-OH-d4 (D4) vs. D3-Labeled Analog

Ac-Ala-OH-d4 provides a mass shift of +4.02 Da compared to the unlabeled N-acetyl-L-alanine (131.13 vs. 135.15 Da). This meets or exceeds the published industry recommendation of a minimum 3-5 Da mass difference for small molecule SIL-IS to prevent spectral overlap and ensure accurate quantification [1][2]. In contrast, a D3-labeled analog (N-Acetyl-L-alanine-3,3,3-d3) would provide only a +3 Da shift, which may be insufficient and increase the risk of isotopic cross-talk and interference, particularly when the analyte is present at low concentrations.

LC-MS Bioanalysis Quantitative Metabolomics Internal Standard Design

High Isotopic Purity for Accurate Quantification: Comparative Data for Ac-Ala-OH-d4 vs. Vendor-Specified D3 Analog

Commercially available D4-labeled analogs of N-acetyl-alanine demonstrate high isotopic enrichment, with vendors reporting specifications of 98 atom % D . This high level of enrichment minimizes the presence of unlabeled species, a critical requirement for accurate internal standard performance . Lower isotopic purity would result in a larger 'unlabeled' background signal, directly interfering with the analyte signal and leading to systematic overestimation of concentrations. While specific data for the L-enantiomer is often extrapolated from the D-enantiomer due to commercial availability, the synthetic process and analytical requirements for enantiomeric purity (≥99%) are analogous .

Isotopic Enrichment Assay Accuracy Quality Control

Enhanced Metabolic Stability via Deuterium Kinetic Isotope Effect: D4-Label vs. Unlabeled N-Acetyl-L-alanine

Deuteration can significantly alter the metabolic stability of a molecule through the deuterium kinetic isotope effect (DKIE). While direct data on the metabolic half-life of Ac-Ala-OH-d4 versus its unlabeled counterpart in specific biological systems is not provided, the foundational principle is well-established: substitution of hydrogen with deuterium strengthens the C-D bond, which can slow down metabolic cleavage at or adjacent to the labeled site [1]. This potential for enhanced metabolic stability is a key differentiator for deuterated compounds in tracer studies, as it may reduce the rate of tracer dilution and provide a more accurate picture of metabolic flux.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Avoidance of Deuterium-Hydrogen Back-Exchange: Structural Advantage of D4 Labeling on the Alanine Backbone

The placement of deuterium atoms on non-exchangeable carbon sites of the alanine backbone is a critical design feature of Ac-Ala-OH-d4. Unlike labels placed on heteroatoms (e.g., O-H, N-H) or alpha to carbonyls, the C-D bonds in the methyl (CD3) and C2 (CD) positions of the alanine side chain are not susceptible to proton exchange under typical aqueous or biological sample preparation conditions . This ensures that the +4.02 Da mass difference is stable and reliable throughout the entire analytical workflow, from sample extraction to MS detection. In contrast, a compound labeled on an exchangeable site would suffer from variable and unpredictable mass shifts, rendering it useless as a quantitative internal standard.

LC-MS/MS Method Robustness Stable Isotope Labeling

Chromatographic Resolution: The Impact of Deuteration on Retention Time and Matrix Effect Correction

While stable isotope-labeled internal standards are designed to co-elute with the analyte, high levels of deuteration can cause a slight but measurable retention time shift, particularly in reversed-phase chromatography. The D4 label on Ac-Ala-OH-d4 is noted to potentially cause a slight retention time shift [1]. While this shift is generally small, it must be accounted for in method development to ensure that the IS and analyte experience identical matrix effects. This behavior is a known characteristic of deuterated SIL-IS and highlights the importance of method validation. In contrast, 13C or 15N labeled analogs exhibit no such shift [1].

LC-MS/MS Matrix Effects Chromatography

Optimized Application Scenarios for Ac-Ala-OH-d4: Where Its Quantifiable Advantages Drive Scientific Value


Absolute Quantification of N-Acetyl-L-alanine in Prostate Cancer Biomarker Studies

Ac-Ala-OH-d4 is the ideal internal standard for LC-MS/MS methods aiming to absolutely quantify N-acetyl-L-alanine in plasma or urine from prostate cancer patients. Its +4.02 Da mass shift and high isotopic purity ensure accurate, interference-free quantification of this potential biomarker, enabling robust clinical research [1].

Investigating Metabolic Flux Through N-Acetyl-L-alanine Pathways

As a stable, deuterated tracer, Ac-Ala-OH-d4 can be used to study the metabolic fate of N-acetyl-L-alanine in cellular or in vivo models. The potential for a kinetic isotope effect (DKIE) may slow its metabolism, providing a clearer, more sustained signal for tracing enzymatic conversions and pathway dynamics .

Correcting for Matrix Effects in Complex Biological Samples During LC-MS/MS Method Development

When developing a new LC-MS/MS assay for N-acetyl-L-alanine in complex matrices like plasma or tissue homogenates, Ac-Ala-OH-d4 serves as the gold-standard SIL-IS. Its near-identical physicochemical properties to the analyte ensure it tracks and corrects for variable extraction recovery and ion suppression/enhancement, leading to a more accurate and precise method .

Technical Documentation Hub

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